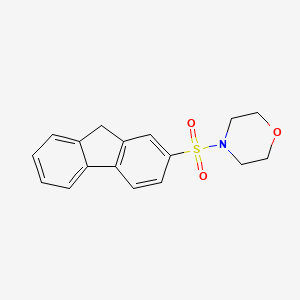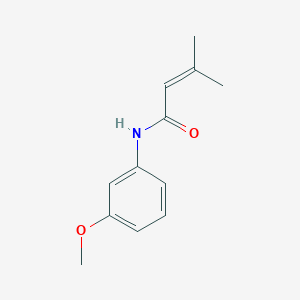![molecular formula C14H17N5O3 B5654823 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(tert-butyl)acetamide](/img/structure/B5654823.png)
2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(tert-butyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(tert-butyl)acetamide, also known as BTD, is a chemical compound that has gained attention in the scientific community for its potential applications in research. BTD is a tetrazole-based compound that has been found to have various biochemical and physiological effects, making it a promising candidate for further study.
Mecanismo De Acción
The exact mechanism of action of 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(tert-butyl)acetamide is not fully understood, but it is believed to act on various molecular targets in cells. 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(tert-butyl)acetamide has been found to modulate the activity of ion channels, neurotransmitter receptors, and enzymes involved in various cellular processes.
Biochemical and Physiological Effects:
2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(tert-butyl)acetamide has been found to have various biochemical and physiological effects, including anticonvulsant, anxiolytic, neuroprotective, and anticancer activity. 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(tert-butyl)acetamide has also been shown to modulate the activity of various enzymes involved in cellular processes such as energy metabolism and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(tert-butyl)acetamide in lab experiments is its potential as a multifunctional compound with various biochemical and physiological effects. However, one limitation is the lack of understanding of its exact mechanism of action, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(tert-butyl)acetamide. One direction is to further investigate its potential as an anticonvulsant and anxiolytic agent. Another direction is to study its neuroprotective effects and potential applications in the treatment of neurodegenerative diseases. Additionally, further research could be done to explore its anticancer activity and potential as a cancer treatment. Finally, more studies could be done to elucidate the exact mechanism of action of 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(tert-butyl)acetamide and its molecular targets in cells.
Métodos De Síntesis
2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(tert-butyl)acetamide can be synthesized through a multistep process that involves the reaction of 2-amino-5-(1,3-benzodioxol-5-yl)tetrazole with tert-butylacetate. The resulting compound is then purified through column chromatography to obtain pure 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(tert-butyl)acetamide.
Aplicaciones Científicas De Investigación
2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(tert-butyl)acetamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(tert-butyl)acetamide has been found to have potential as an anticonvulsant and anxiolytic agent. In neuroscience, 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(tert-butyl)acetamide has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(tert-butyl)acetamide has been found to have anticancer activity against various types of cancer cells.
Propiedades
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)tetrazol-2-yl]-N-tert-butylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c1-14(2,3)15-12(20)7-19-17-13(16-18-19)9-4-5-10-11(6-9)22-8-21-10/h4-6H,7-8H2,1-3H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTHHNMZTVGQOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1N=C(N=N1)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5654740.png)
![8-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5654753.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5654754.png)

![N-(3-chloro-2-methylphenyl)-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5654767.png)

![9-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5654786.png)
![1-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5654803.png)
![{(3R*,4R*)-1-(4-chlorobenzoyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5654808.png)
![5-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-2-(3-pyridinyl)pyrimidine](/img/structure/B5654828.png)
![N-[4-(dimethylamino)-1-naphthyl]-4-methylbenzamide](/img/structure/B5654834.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5654841.png)

![2-methyl-3-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]imidazo[1,2-a]pyrimidine](/img/structure/B5654854.png)